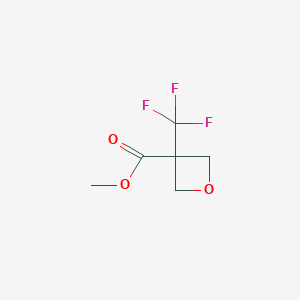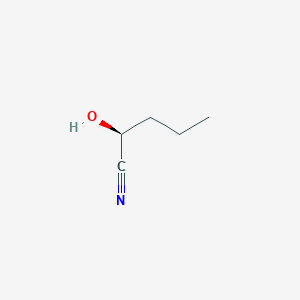
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is a chemical compound characterized by the presence of an oxetane ring substituted with a trifluoromethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of a suitable precursor, such as an epoxide, using a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of Methyl 3-(trifluoromethyl)oxetane-3-carboxylate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with desirable characteristics, such as improved thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which Methyl 3-(trifluoromethyl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl oxetane-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethyl oxetane: Similar structure but without the carboxylate ester, leading to different chemical properties and uses.
Uniqueness
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct electronic and steric properties. This combination enhances its potential for use in various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C6H7F3O3 |
|---|---|
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
methyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C6H7F3O3/c1-11-4(10)5(2-12-3-5)6(7,8)9/h2-3H2,1H3 |
InChI-Schlüssel |
XBDLRUVOLZZBTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(COC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)


![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

